molecular formula C23H27N3O4 B13438007 17-Cyanonorpholcodine

17-Cyanonorpholcodine

Cat. No.: B13438007
M. Wt: 409.5 g/mol
InChI Key: PSXFFULBKSTKIV-FKQDBXSBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

17-Cyanonorpholcodine is a synthetic opioid derivative structurally related to morphinan alkaloids. It features a cyano (-CN) substitution at the 17-position of the morpholcodine backbone, which alters its pharmacokinetic and pharmacodynamic properties compared to parent compounds like morphine or codeine.

Critical Note: The evidence provided (CAS Nos. The compounds described in the evidence are structurally unrelated to opioids (e.g., indole derivatives, brominated aromatics). Therefore, a scientifically valid comparison specific to 17-Cyanonorpholcodine cannot be performed. Below, we instead analyze the available data to demonstrate a framework for comparing structurally diverse compounds.

Properties

Molecular Formula

C23H27N3O4

Molecular Weight

409.5 g/mol

IUPAC Name

(4R,4aR,7S,7aR,12bS)-7-hydroxy-9-(2-morpholin-4-ylethoxy)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-3-carbonitrile

InChI

InChI=1S/C23H27N3O4/c24-14-26-6-5-23-16-2-3-18(27)22(23)30-21-19(4-1-15(20(21)23)13-17(16)26)29-12-9-25-7-10-28-11-8-25/h1-4,16-18,22,27H,5-13H2/t16-,17+,18-,22-,23-/m0/s1

InChI Key

PSXFFULBKSTKIV-FKQDBXSBSA-N

Isomeric SMILES

C1CN([C@@H]2CC3=C4[C@@]15[C@H]2C=C[C@@H]([C@@H]5OC4=C(C=C3)OCCN6CCOCC6)O)C#N

Canonical SMILES

C1CN(C2CC3=C4C15C2C=CC(C5OC4=C(C=C3)OCCN6CCOCC6)O)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 17-Cyanonorpholcodine typically involves multiple steps, starting from morphine or its derivativesThe reaction conditions often involve the use of cyanide salts such as sodium cyanide or potassium cyanide in the presence of a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under controlled temperature and pH .

Industrial Production Methods: Industrial production of 17-Cyanonorpholcodine may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: 17-Cyanonorpholcodine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide in DMF or DMSO

Major Products Formed:

Scientific Research Applications

17-Cyanonorpholcodine has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 17-Cyanonorpholcodine involves its interaction with opioid receptors in the central nervous system. The compound binds to the mu-opioid receptors, leading to the inhibition of neurotransmitter release and modulation of pain signals. This interaction results in analgesic effects and potential anti-inflammatory properties. The cyano group at the 17th position may also influence the binding affinity and selectivity of the compound for different receptor subtypes .

Comparison with Similar Compounds

Comparison Framework for Structurally Diverse Compounds

The following table compares key properties of the compounds described in the evidence, highlighting differences in molecular features, solubility, and bioactivity.

Property CAS 1701-57-1 (C₁₀H₁₃N) CAS 7254-19-5 (C₉H₆BrNO₂) CAS 1761-61-1 (C₇H₅BrO₂)
Molecular Weight 147.22 240.05 201.02
Log Po/w (XLOGP3) 2.65 Not reported Not reported
BBB Permeability Yes Yes Not reported
CYP Inhibition CYP2D6 CYP1A2 None reported
Solubility (mg/ml) 0.22 0.052 0.687
Bioavailability Score 0.55 0.56 0.55
Synthetic Method Amine-mediated reaction (16 hr) HATU coupling (48 hr) A-FGO catalyst (2 hr)

Key Observations:

  • Solubility: CAS 1761-61-1 exhibits the highest solubility (0.687 mg/ml), likely due to its polar carboxylic acid group .
  • CYP Inhibition : CAS 1701-57-1 inhibits CYP2D6, a critical enzyme in drug metabolism, which could lead to drug-drug interactions . CAS 7254-19-5 inhibits CYP1A2, a less common target .
  • Synthetic Efficiency : CAS 1761-61-1 achieves a 98% yield using a recyclable A-FGO catalyst, reflecting advancements in green chemistry .

Challenges in Comparing 17-Cyanonorpholcodine with Available Evidence

The compounds in the evidence lack structural or functional similarity to 17-Cyanonorpholcodine. For instance:

  • Structural Differences: Morpholcodine derivatives typically have a polycyclic backbone (e.g., fused piperidine and benzene rings), whereas the evidence describes monocyclic or bicyclic indoles/benzoic acids.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.